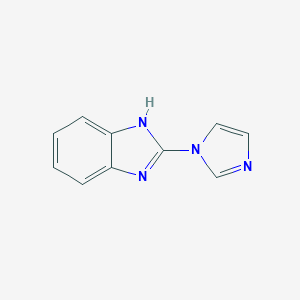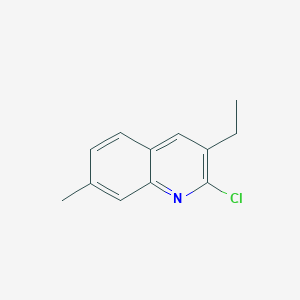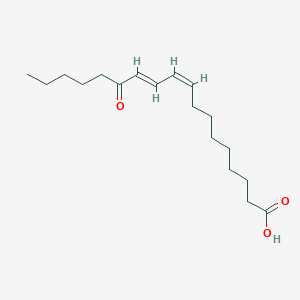![molecular formula C7H13N3O B163681 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL CAS No. 130267-10-6](/img/structure/B163681.png)
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL (TACD) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a pharmacological agent. TACD is a bicyclic organic compound that contains a triazole ring and a piperidine ring, making it a unique and versatile molecule.
作用机制
The exact mechanism of action of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is not well understood. However, it is believed that 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
生化和生理效应
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has also been shown to have analgesic effects, as well as anti-tumor and anti-cancer properties. Additionally, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been shown to have antiviral activity against HIV-1 and hepatitis C virus.
实验室实验的优点和局限性
One of the advantages of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is that it is relatively easy to synthesize, and can be obtained in good yields. Additionally, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has shown potential as a pharmacological agent in various scientific research applications. However, there are also limitations to using 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL in lab experiments. For example, the exact mechanism of action of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is not well understood, which makes it difficult to design experiments to study its effects.
未来方向
There are a number of future directions for research on 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL. One area of research could be to further investigate the mechanism of action of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL, in order to better understand how it exerts its pharmacological effects. Additionally, more research could be done to explore the potential use of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL as an antidepressant and anxiolytic agent. Finally, more research could be done to investigate the potential use of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL as an antiviral agent, particularly against other viruses besides HIV-1 and hepatitis C virus.
Conclusion:
In conclusion, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL (1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL) is a unique and versatile molecule that has shown potential as a pharmacological agent in various scientific research applications. The synthesis of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is a relatively straightforward process, and the compound can be obtained in good yields. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, analgesic, anti-tumor, and anti-cancer properties. While there are limitations to using 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL in lab experiments, there are also a number of future directions for research on 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL, including further investigation of its mechanism of action, and its potential use as an antidepressant, anxiolytic, and antiviral agent.
合成方法
The synthesis of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL involves the reaction of 1,3-diaminopropane with ethyl acrylate in the presence of sodium ethoxide. This reaction leads to the formation of a bicyclic intermediate, which is then cyclized to form 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL. The synthesis of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is a relatively straightforward process, and the compound can be obtained in good yields.
科学研究应用
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has shown potential as a pharmacological agent in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has also been shown to have antiviral activity against HIV-1 and hepatitis C virus. Additionally, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been studied for its potential use as an antidepressant and anxiolytic agent.
属性
CAS 编号 |
130267-10-6 |
|---|---|
产品名称 |
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL |
分子式 |
C7H13N3O |
分子量 |
155.2 g/mol |
IUPAC 名称 |
1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ol |
InChI |
InChI=1S/C7H13N3O/c11-7-1-8-4-9(2-7)6-10(3-7)5-8/h11H,1-6H2 |
InChI 键 |
RKIKTSTYLUCZGR-UHFFFAOYSA-N |
SMILES |
C1C2(CN3CN1CN(C2)C3)O |
规范 SMILES |
C1C2(CN3CN1CN(C2)C3)O |
同义词 |
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-ol(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



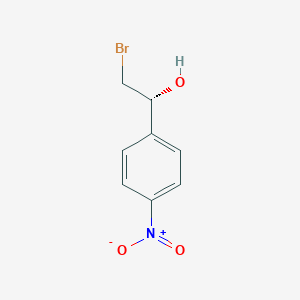
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)

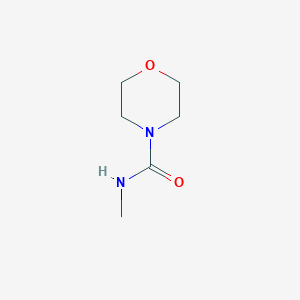

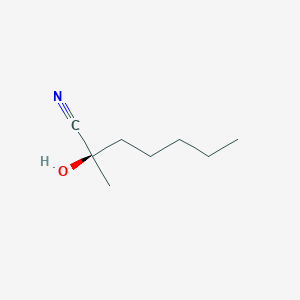
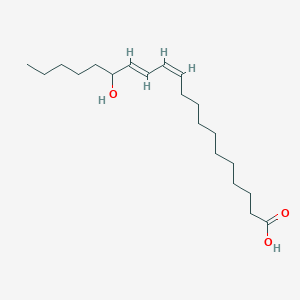
![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)
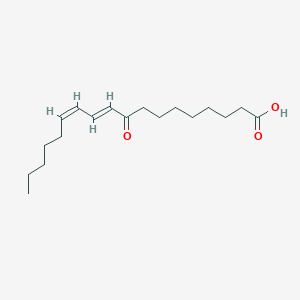
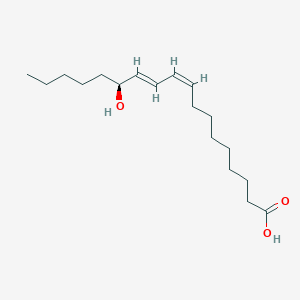
![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)
